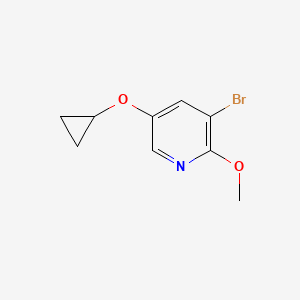
3-Bromo-5-cyclopropoxy-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-cyclopropoxy-2-methoxypyridine is a heterocyclic organic compound that features a bromine atom, a cyclopropoxy group, and a methoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclopropoxy-2-methoxypyridine typically involves the bromination of a suitable pyridine precursor followed by the introduction of cyclopropoxy and methoxy groups. One common method involves starting with 3,5-dibromopyridine, which undergoes selective substitution reactions to introduce the desired functional groups. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyclopropoxy-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The cyclopropoxy group can undergo ring-opening or ring-closing reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and catalysts.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and transition metal catalysts are used for these reactions.
Cyclization Reactions: Acidic or basic conditions can facilitate cyclization reactions, often requiring elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-5-cyclopropoxy-2-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyclopropoxy-2-methoxypyridine involves its interaction with molecular targets and pathways in biological systems. The bromine atom and functional groups can participate in binding interactions with enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxypyridine: Similar structure but lacks the cyclopropoxy group.
3-Bromo-5-chloro-2-methoxypyridine: Contains a chlorine atom instead of the cyclopropoxy group.
5-Bromo-2-methoxypyridine: Similar but with different substitution pattern on the pyridine ring.
Uniqueness
3-Bromo-5-cyclopropoxy-2-methoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
3-bromo-5-cyclopropyloxy-2-methoxypyridine |
InChI |
InChI=1S/C9H10BrNO2/c1-12-9-8(10)4-7(5-11-9)13-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
MFNYBGISXZTAQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)OC2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















